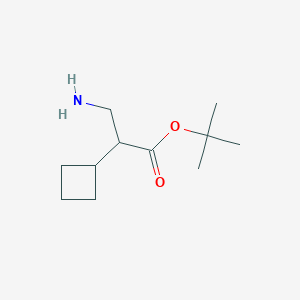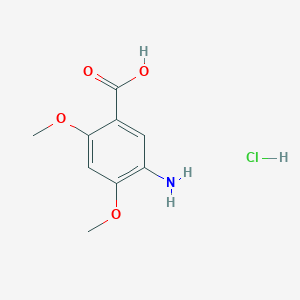![molecular formula C27H23FN2O4 B2858550 ethyl 2-(4-fluorophenyl)-4-{[methyl(phenyl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114650-79-1](/img/structure/B2858550.png)
ethyl 2-(4-fluorophenyl)-4-{[methyl(phenyl)carbamoyl]methoxy}quinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(4-fluorophenyl)-4-{[methyl(phenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a fluorophenyl group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenyl)-4-{[methyl(phenyl)carbamoyl]methoxy}quinoline-6-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where fluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Ethyl Ester Moiety: The ethyl ester group can be attached through esterification, where the carboxylic acid group of the quinoline derivative reacts with ethanol in the presence of an acid catalyst.
Formation of the Oxoethoxy Linkage: The oxoethoxy linkage can be formed through a nucleophilic substitution reaction, where the quinoline derivative reacts with an appropriate oxoethoxy compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-fluorophenyl)-4-{[methyl(phenyl)carbamoyl]methoxy}quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
ethyl 2-(4-fluorophenyl)-4-{[methyl(phenyl)carbamoyl]methoxy}quinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenyl)-4-{[methyl(phenyl)carbamoyl]methoxy}quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
- Ethyl 2-(4-bromophenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
Uniqueness
ethyl 2-(4-fluorophenyl)-4-{[methyl(phenyl)carbamoyl]methoxy}quinoline-6-carboxylate is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-[2-(N-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O4/c1-3-33-27(32)19-11-14-23-22(15-19)25(16-24(29-23)18-9-12-20(28)13-10-18)34-17-26(31)30(2)21-7-5-4-6-8-21/h4-16H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASLGPVGQXPGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2858467.png)
![5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858469.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2858470.png)
![Methyl 4-((2-(diethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2858471.png)


![2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858474.png)
![5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2858475.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2858476.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2858484.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2858485.png)
![1,3-dimethyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2858487.png)

